molecular formula C12H14N2O B2667244 N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide CAS No. 1248098-07-8

N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide

Cat. No.: B2667244
CAS No.: 1248098-07-8
M. Wt: 202.257
InChI Key: DLMMVHDWWBUERF-UHFFFAOYSA-N
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Description

N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide: is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol This compound is characterized by the presence of a but-2-yn-1-yl group attached to an amino group, which is further connected to a phenyl ring substituted with an acetamide group

Scientific Research Applications

N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes

Future Directions

The future directions for “N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” could involve further studies to explore its potential applications, particularly in the field of medicinal chemistry. Given its structural features, it could serve as a useful building block for the synthesis of a variety of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with but-2-yn-1-yl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like K2CO3 in DMF.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • N-{4-[(prop-2-yn-1-yl)amino]phenyl}acetamide
  • N-{4-[(penta-2,4-diyn-1-yl)amino]phenyl}acetamide
  • N-{4-[(but-2-yn-1-yl)amino]phenyl}benzamide

Comparison: N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide is unique due to the presence of the but-2-yn-1-yl group, which imparts specific chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications .

Properties

IUPAC Name

N-[4-(but-2-ynylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-4-9-13-11-5-7-12(8-6-11)14-10(2)15/h5-8,13H,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMMVHDWWBUERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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